molecular formula C11H15N5Na2O9P2 B13823771 alpha,beta-Methyleneadenosine 5'-diphosphate sodium salt

alpha,beta-Methyleneadenosine 5'-diphosphate sodium salt

Cat. No.: B13823771
M. Wt: 469.19 g/mol
InChI Key: XBMIJZIUIGRFDM-LYYWGVPGSA-L
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Description

Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt: is a synthetic compound known for its role as an inhibitor of ecto-5’-nucleotidase (CD73). This enzyme is responsible for converting adenosine monophosphate (AMP) to adenosine, a process that plays a crucial role in various physiological functions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt involves the chemical modification of adenosineThis modification is achieved through a series of chemical reactions that involve the use of specific reagents and catalysts under controlled conditions .

Industrial Production Methods: Industrial production of alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt primarily undergoes substitution reactions due to the presence of reactive phosphate groups. These reactions can be catalyzed by various enzymes or chemical reagents .

Common Reagents and Conditions: Common reagents used in the reactions involving alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt include nucleophiles and electrophiles that target the phosphate groups. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. the primary goal is often to modify the phosphate groups or the adenosine moiety to study the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: Alpha,beta-Methyleneadenosine 5’-diphosphate sodium salt is unique due to its specific inhibition of CD73, which distinguishes it from other nucleotides and their analogs. This specificity makes it a valuable tool in research focused on adenosine signaling and its physiological effects .

Properties

Molecular Formula

C11H15N5Na2O9P2

Molecular Weight

469.19 g/mol

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate

InChI

InChI=1S/C11H17N5O9P2.2Na/c12-9-6-10(14-2-13-9)16(3-15-6)11-8(18)7(17)5(25-11)1-24-27(22,23)4-26(19,20)21;;/h2-3,5,7-8,11,17-18H,1,4H2,(H,22,23)(H2,12,13,14)(H2,19,20,21);;/q;2*+1/p-2/t5-,7-,8-,11-;;/m1../s1

InChI Key

XBMIJZIUIGRFDM-LYYWGVPGSA-L

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(CP(=O)(O)[O-])[O-])O)O)N.[Na+].[Na+]

Origin of Product

United States

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